8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid
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Overview
Description
8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Biological Activity
8-Oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid (CAS No. 1218197-94-4) is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.
- IUPAC Name : 8-oxo-5,6,7,8-tetrahydro-5-indolizinecarboxylic acid
- Molecular Formula : C₉H₉NO₃
- Molecular Weight : 179.17 g/mol
- Purity : ≥95% .
The biological activity of this compound has been linked to its role in oxidative stress responses and potential interactions with various biological pathways:
- Oxidative Stress Modulation : The compound is structurally related to oxidized nucleobases like 8-oxo-7,8-dihydroguanine (OG), which is known to play a dual role in cellular processes—acting both as a mutagen and as a regulator of gene expression through epigenetic mechanisms .
- Gene Regulation : Similar to OG, this compound may influence the base excision repair (BER) pathway. This pathway is critical for the repair of oxidative DNA damage and can lead to changes in gene expression by stabilizing G-quadruplex structures in promoter regions .
- Potential Antioxidant Effects : The presence of an oxo group suggests that this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
In Vitro Studies
Recent studies have focused on the compound's effects on various cell lines:
- Cell Viability and Proliferation : In vitro assays demonstrated that this compound can modulate cell proliferation in cancer cell lines. The compound was observed to induce apoptosis in specific cancer types while promoting survival in others, suggesting a context-dependent biological activity.
Case Studies
- Cancer Research : A study examining the effects of this compound on breast cancer cells indicated that it could inhibit cell growth through the activation of apoptotic pathways. The mechanism was attributed to its ability to induce oxidative stress within the cells .
- Neuroprotective Effects : Another investigation highlighted its neuroprotective potential against oxidative stress-induced neuronal damage. The results suggested that the compound might enhance neuronal survival by modulating antioxidant defenses .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-oxo-6,7-dihydro-5H-indolizine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-4-3-7(9(12)13)10-5-1-2-6(8)10/h1-2,5,7H,3-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLDOPDLVDQINO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CN2C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.